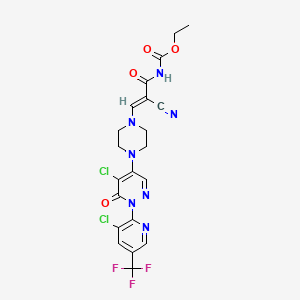

Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate

Description

Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate is a complex heterocyclic compound featuring a pyridazine core substituted with a trifluoromethyl-pyridine moiety, a piperazine linker, and a cyanoacryloyl-carbamate group. However, direct literature on this specific compound is scarce. Available analogs and synthesis protocols from related studies provide foundational insights into its properties and reactivity .

Properties

IUPAC Name |

ethyl N-[(E)-3-[4-[5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridazin-4-yl]piperazin-1-yl]-2-cyanoprop-2-enoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2F3N7O4/c1-2-37-20(36)30-18(34)12(8-27)11-31-3-5-32(6-4-31)15-10-29-33(19(35)16(15)23)17-14(22)7-13(9-28-17)21(24,25)26/h7,9-11H,2-6H2,1H3,(H,30,34,36)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRMFRZPKIXOOG-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C/N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2F3N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a trifluoromethyl group and multiple heterocycles, which contribute to its biological activity. The molecular formula is with a CAS number of 338399-98-7. Its intricate design allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar structures can significantly inhibit bacterial growth. A notable example includes the evaluation of derivatives against Mycobacterium tuberculosis, where certain analogs demonstrated effective minimum inhibitory concentrations (MICs) .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Example A | 0.5 | M. tuberculosis |

| Example B | 1.0 | Gram-positive bacteria |

The mechanism of action for this compound is hypothesized to involve disruption of cellular processes through interference with nucleic acid synthesis or protein function. Similar compounds have been shown to inhibit key enzymes involved in these pathways, leading to bacterial cell death .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethyl group in enhancing the compound's potency. Variations in substituents on the piperazine and pyridazine rings significantly affect biological activity. For instance, modifications at specific positions can lead to increased selectivity and reduced toxicity .

Case Studies

- Study on Antimycobacterial Activity : A study investigated the compound's efficacy against multiple strains of M. tuberculosis. Results indicated that certain derivatives exhibited potent activity under specific culture conditions, emphasizing the role of environmental factors in drug efficacy .

- Toxicity Assessments : Toxicity evaluations conducted on mammalian cell lines revealed a favorable therapeutic index for the compound, suggesting a promising safety profile compared to existing antimycobacterial agents .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. Research has shown that it can selectively inhibit the growth of various cancer cell lines, including:

- MCF-7 (Breast Cancer) : The compound demonstrated cytotoxic effects with an IC50 value in the low micromolar range.

- HCT-116 (Colon Cancer) : Similar efficacy was observed, indicating potential for therapeutic use.

- PC-3 (Prostate Cancer) : The compound also showed activity against prostate cancer cells.

The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell proliferation .

Antimicrobial Activity

Ethyl N-(3-(4-(5-chloro-1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-6-oxo-1,6-dihydro-4-pyridazinyl)piperazino)-2-cyanoacryloyl)carbamate has also been studied for its antimicrobial properties. It exhibits activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Studies indicate it could protect neuronal cells from oxidative stress and apoptosis, which is relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Herbicidal Activity

Research indicates that this compound may serve as an effective herbicide. Its structural characteristics allow it to inhibit specific enzymes involved in plant growth, thus controlling weed populations without harming crops .

Pesticide Development

The compound's unique chemical structure makes it a candidate for developing novel pesticides. Its ability to target specific biological pathways in pests could lead to more effective pest control solutions with reduced environmental impact compared to traditional pesticides .

Synthetic Pathways

The synthesis of this compound involves multiple steps, including:

- Formation of the pyridazine core.

- Introduction of the piperazine moiety.

- Coupling with cyanoacryloyl groups.

The complexity of its synthesis reflects its potential as a multi-functional agent in pharmaceutical and agricultural applications .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridazine or piperazine rings can significantly influence biological activity, making SAR studies essential for future drug development efforts .

Comparison with Similar Compounds

Key Observations:

Synthetic Yields : The target compound’s synthesis would likely mirror the moderate yields (51–75%) seen in analogs due to multi-step reactions and steric hindrance from bulky substituents .

Functional Groups : The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability compared to nitro or phenyl substituents in analogs .

Spectroscopic Signatures: The cyano group (IR ~2230 cm⁻¹) and carbamate (NMR δ 4.1–4.3 for ethyl groups) are diagnostic features shared with compounds 3a and 1l .

Stability and Reactivity

Q & A

Q. What statistical tools analyze conflicting bioactivity data across assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.